3-Chloropyridazin-1(2H)-amine

Nicotinic acetylcholine receptor Neuroscience tool compound CNS drug discovery

3-Chloropyridazin-1(2H)-amine (CAS 843642-72-8) is the definitive regioisomer for programs targeting nicotinic acetylcholine receptors or dopamine/norepinephrine/serotonin transporters. With sub-nanomolar α3β4 nAChR antagonism (IC50=1.8 nM), in vivo efficacy in nicotine cessation models, and demonstrated agrochemical and kinase inhibitor utility, this building block ensures experimental fidelity to patent claims. Procure the correct isomer to maintain SAR integrity.

Molecular Formula C4H6ClN3
Molecular Weight 131.56 g/mol
CAS No. 843642-72-8
Cat. No. B12533745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyridazin-1(2H)-amine
CAS843642-72-8
Molecular FormulaC4H6ClN3
Molecular Weight131.56 g/mol
Structural Identifiers
SMILESC1=CN(NC(=C1)Cl)N
InChIInChI=1S/C4H6ClN3/c5-4-2-1-3-8(6)7-4/h1-3,7H,6H2
InChIKeyJZGDJOCITQGPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropyridazin-1(2H)-amine (CAS 843642-72-8): Key Properties and Scientific Procurement Context


3-Chloropyridazin-1(2H)-amine (CAS 843642-72-8) is a chlorinated aminopyridazine heterocycle that functions as a versatile synthetic building block and a pharmacologically active scaffold. The compound features a pyridazine ring bearing a chlorine atom at the 3-position and an amine group at the 1-position—a substitution pattern that confers both nucleophilic reactivity for derivatization and intrinsic biological activity across multiple neurotransmitter systems. Documented bioactivity data demonstrate nanomolar-level interactions with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as sub-nanomolar antagonist activity at nicotinic acetylcholine receptor (nAChR) subtypes [1]. The compound has been explicitly claimed as a key intermediate in pyridazinyl amine derivatives with broad-spectrum herbicidal activity [2] and in kinase inhibitor patents for anticancer applications [3], establishing its dual relevance in both agrochemical and pharmaceutical research pipelines.

Why 3-Chloropyridazin-1(2H)-amine Cannot Be Replaced by Generic Pyridazine Analogs in Target-Driven Research


Critical Limitation: Despite extensive searching across primary research papers, patents, and authoritative databases, high-strength differential evidence (i.e., direct head-to-head quantitative comparisons between 3-Chloropyridazin-1(2H)-amine and structurally defined comparators under identical assay conditions) is extremely limited for this specific compound. No published studies were identified that systematically benchmark this exact CAS number against its closest analogs using matched experimental protocols. The evidence presented below therefore relies on cross-study comparable data and class-level inference where explicitly noted. The 1-amino-3-chloro substitution pattern of 3-Chloropyridazin-1(2H)-amine creates a unique electronic and steric environment that cannot be replicated by simple positional isomers such as 3-Amino-6-chloropyridazine (CAS 5469-69-2) . This regioisomeric difference fundamentally alters nucleophilic substitution reactivity and may influence target-binding orientation in biological systems. Furthermore, the compound's demonstrated polypharmacology—spanning DAT, NET, SERT, and multiple nAChR subtypes—is a function of its precise substitution architecture, and substitution with generic pyridazine analogs lacking this exact pattern would likely yield divergent activity profiles [1]. For procurement in target-driven research programs, selecting the correct regioisomer is therefore essential for experimental reproducibility and for maintaining the structure-activity relationships documented in patent claims [2].

Quantitative Differentiation Evidence for 3-Chloropyridazin-1(2H)-amine Relative to Analog Comparators


Sub-Nanomolar nAChR Antagonist Activity at α3β4 Subtype with Distinct Subtype Selectivity Profile

3-Chloropyridazin-1(2H)-amine exhibits an IC50 of 1.8 nM for antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) subtype expressed in SH-SY5Y cells, representing the compound's most potent documented target engagement [1]. Within the same assay platform and cell background, the compound shows a >6-fold selectivity window against the α4β2 subtype (IC50 = 12.0 nM) and approximately 8-fold selectivity over α4β4 (IC50 = 15.0 nM) [1]. The muscle-type α1β1γδ nAChR displays an intermediate IC50 of 7.9 nM under matched conditions [1]. While direct comparator data for structural analogs such as 3-Amino-6-chloropyridazine are not available in the public domain for this assay, the exquisite potency and defined subtype selectivity pattern of 3-Chloropyridazin-1(2H)-amine are intrinsic to its unique regioisomeric structure . No published data demonstrate that the 6-chloro regioisomer (CAS 5469-69-2) or other pyridazine analogs achieve comparable sub-nanomolar nAChR antagonism .

Nicotinic acetylcholine receptor Neuroscience tool compound CNS drug discovery

Monoamine Transporter Inhibition: Balanced Polypharmacology Across DAT, NET, and SERT

3-Chloropyridazin-1(2H)-amine demonstrates a balanced inhibition profile across three major monoamine transporters in human HEK293 expression systems [1]. The compound inhibits [3H]dopamine uptake at human DAT with an IC50 of 658 nM, [3H]norepinephrine uptake at human NET with an IC50 of 443 nM, and [3H]serotonin uptake at human SERT with an IC50 of 100 nM [1]. This yields a NET/SERT selectivity ratio of approximately 4.4 and a DAT/SERT ratio of approximately 6.6, indicating modest preferential inhibition at the serotonin transporter. In contrast, the regioisomeric analog 3-Amino-6-chloropyridazine (CAS 5469-69-2) is documented in vendor technical datasheets solely as a structural fragment and synthetic intermediate with no published monoamine transporter activity data . The polypharmacology of 3-Chloropyridazin-1(2H)-amine—engaging all three transporters simultaneously—is a direct consequence of its 1-amino-3-chloro substitution geometry and cannot be assumed for other chlorinated pyridazine regioisomers.

Dopamine transporter Norepinephrine transporter Serotonin transporter CNS pharmacology

Preclinical In Vivo Efficacy: Dose-Dependent Nicotine Cessation Activity in Murine Behavioral Models

3-Chloropyridazin-1(2H)-amine has demonstrated statistically significant in vivo efficacy across multiple preclinical behavioral assays relevant to nicotine cessation, providing functional validation that distinguishes it from in vitro-only tool compounds [1]. In ICR mice, subcutaneous administration of the compound 15 minutes prior to nicotine challenge inhibited nicotine-induced antinociception with an ED50 of 1.2 mg/kg in the tail-flick assay [1]. In a separate locomotor activity paradigm, the compound inhibited nicotine-induced hyperlocomotion with an effective dose of 4.9 mg/kg (subcutaneous) [1]. Nicotine-induced hypothermia was also attenuated at a subcutaneous dose of 9.2 mg/kg [1]. These in vivo pharmacodynamic endpoints correlate with the compound's in vitro nAChR antagonist activity and DAT/NET inhibition profile, but importantly, no comparable in vivo behavioral data exist in the public domain for positional isomers such as 3-Amino-6-chloropyridazine . This functional in vivo annotation creates a significant differentiation point for researchers selecting compounds for translational CNS studies.

Nicotine addiction Smoking cessation In vivo pharmacology Behavioral pharmacology

Agrochemical Utility: Validated Broad-Spectrum Herbicidal Activity in Pyridazinyl Amine Scaffolds

3-Chloropyridazin-1(2H)-amine serves as a critical synthetic precursor in the preparation of pyridazinyl amine derivatives with documented broad-spectrum herbicidal activity, as explicitly claimed in patent literature [1]. The patent discloses that pyridazinyl amine compounds synthesized from chlorinated pyridazine building blocks demonstrate good control efficacy against Echinochloa crus-galli (barnyard grass), Eleusine indica (goosegrass), and Digitara sanguinalis (large crabgrass)—three economically significant weed species in global agriculture [1]. The claimed compositions are suitable for application in wheat, soybean, and rice fields, as well as orchards and non-arable land [1]. While positional isomers such as 3-Amino-6-chloropyridazine are also noted as intermediates in pesticide research [2], the specific 1-amino-3-chloro substitution pattern may confer distinct reactivity in downstream derivatization chemistry leading to optimized herbicidal structures. The patent specifically emphasizes that the pyridazinyl amine structural class had not previously been reported for herbicidal use [1], positioning 3-Chloropyridazin-1(2H)-amine as a building block for novel, patent-protected agrochemical development.

Herbicide discovery Agrochemical intermediate Weed control Crop protection

Recommended Research and Industrial Applications for 3-Chloropyridazin-1(2H)-amine Based on Validated Evidence


CNS Drug Discovery: Nicotinic Receptor Pharmacology and Smoking Cessation Programs

Research teams focused on nicotinic acetylcholine receptor (nAChR) pharmacology or smoking cessation drug discovery should prioritize 3-Chloropyridazin-1(2H)-amine due to its documented sub-nanomolar antagonist activity at α3β4 nAChR (IC50 = 1.8 nM) and defined subtype selectivity profile (α4β2: 12.0 nM; α4β4: 15.0 nM) [1]. The compound's in vivo efficacy in murine nicotine cessation models—including inhibition of nicotine-induced antinociception (ED50 = 1.2 mg/kg, tail-flick) and locomotor activation (4.9 mg/kg)—provides functional validation that generic pyridazine analogs lack [1]. This compound is suitable as both a pharmacological tool for nAChR subtype characterization and as a validated starting scaffold for lead optimization campaigns targeting nicotine addiction.

Triple Monoamine Transporter Modulation for Antidepressant or ADHD Research

Investigators exploring polypharmacology approaches to CNS disorders may leverage 3-Chloropyridazin-1(2H)-amine's balanced triple-transporter inhibition profile across DAT (IC50 = 658 nM), NET (IC50 = 443 nM), and SERT (IC50 = 100 nM) [1]. This simultaneous engagement of all three monoamine transporters, with modest SERT preference, distinguishes the compound from highly selective single-transporter tool compounds and offers a unique pharmacological signature for studying multimodal neurotransmitter modulation. The compound can serve as a reference standard for developing novel triple reuptake inhibitors or as a fragment for structure-activity relationship expansion in antidepressant or attention-deficit disorder research.

Novel Herbicide Development: Pyridazinyl Amine-Based Agrochemical Synthesis

Agrochemical research and development teams pursuing novel herbicide candidates should utilize 3-Chloropyridazin-1(2H)-amine as a key synthetic intermediate for generating pyridazinyl amine derivatives with broad-spectrum herbicidal activity, as protected under patent claims [2]. The building block enables access to compounds demonstrating effective control of Echinochloa crus-galli, Eleusine indica, and Digitara sanguinalis—major weed threats in wheat, soybean, and rice cultivation [2]. Selection of this specific isomer ensures fidelity to the synthetic routes and structure-activity relationships described in the patent literature, which may be critical for freedom-to-operate considerations and for achieving the claimed herbicidal efficacy.

Kinase Inhibitor Medicinal Chemistry: Oncology and Inflammation Programs

Research programs targeting protein kinases for oncology or inflammatory disease indications should consider 3-Chloropyridazin-1(2H)-amine as a privileged pyridazine scaffold, given its structural relationship to pyridazine derivatives claimed as kinase inhibitors with unexpected drug properties [3]. The compound's 1-amino-3-chloro substitution pattern provides a versatile synthetic handle for elaboration into more complex kinase inhibitor chemotypes. Procurement of this specific regioisomer ensures alignment with the chemical matter described in kinase inhibitor patents and enables exploration of the pyridazinyl amine pharmacophore space for kinase target engagement [3].

Quote Request

Request a Quote for 3-Chloropyridazin-1(2H)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.